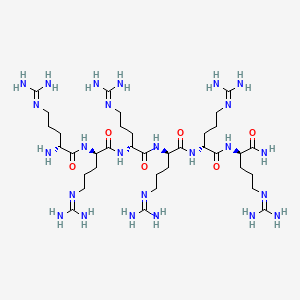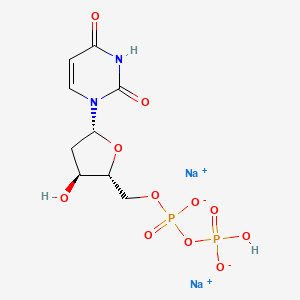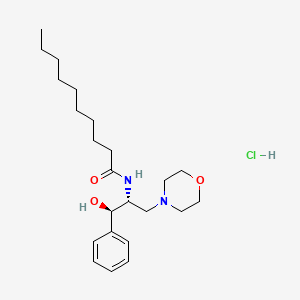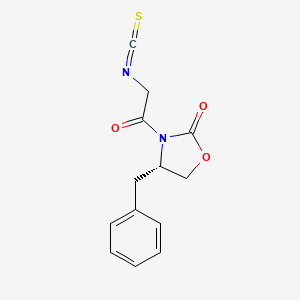
Hexa-D-arginine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexa-D-arginine is an inhibitor of furin, with Ki values of 106 nM, 580 nM, and 13.2 μM for furin, PACE4, and PC1 respectively . It effectively blocks Pseudomonas aeruginosa exotoxin A (PEA)-induced cell lysis and is noncytotoxic .
Molecular Structure Analysis
Hexa-D-arginine has a molecular formula of C36H75N25O6 . Its molecular weight is 954.14 g/mol . The InChIKey for Hexa-D-arginine is BMLTZEAFQLJTIZ-TZNXUKFXSA-N .Physical And Chemical Properties Analysis
Hexa-D-arginine has a molecular formula of C36H75N25O6 and a molecular weight of 954.14 g/mol . It is soluble to 2 mg/ml in water .Applications De Recherche Scientifique
Treatment for X-linked Hypophosphatemia
Hexa-D-arginine has been used in the treatment of X-linked hypophosphatemia (XLH), a vitamin D–resistant disease characterized by renal phosphate wasting, hypophosphatemia, abnormal vitamin D metabolism, defective bone and cartilage mineralization, dentine defects, and stunted growth . Inactivating mutations of the phosphate regulating gene with homologies to endopeptidases on the X chromosome (PHEX/Phex) underlie disease in patients with XLH and the hyp-mouse, a murine homologue of the human disorder . Hexa-D-arginine treatment of hyp-mice enhanced bone 7B2•PC2 activity, normalized FGF-23 degradation and production, and rescued the HYP phenotype .
Inhibition of Furin
Hexa-D-arginine amide is a potent furin inhibitor with a Ki of 0.106 μM . Furin is a protein convertase that activates precursor proteins by cleaving them at specific sites. Inhibiting furin can be useful in treating diseases where furin activity is a factor.
Inhibition of Related Convertases
In addition to furin, Hexa-D-arginine also inhibited the related convertases PACE4 and prohormone convertase-1 (PC1) with Ki values of 0.58 μM and 13 μM, respectively . These convertases are also involved in the activation of precursor proteins, and their inhibition can have therapeutic effects.
Protection Against Anthrax Toxemia
The stable hexapeptide exhibited protection against anthrax toxemia in vitro and in vivo . Anthrax is a serious disease caused by Bacillus anthracis, and Hexa-D-arginine could potentially be used in treatments or preventatives for this disease.
Mécanisme D'action
Target of Action
Hexa-D-arginine primarily targets furin , a type of proprotein convertase . Furin is involved in the activation of a large number of bacterial toxins and other precursor proteins by cleavage following basic residue consensus sequences .
Mode of Action
Hexa-D-arginine acts as an inhibitor of furin . It effectively blocks the furin-mediated cleavage required for the manifestation of toxicity of certain proteins, such as the Pseudomonas aeruginosa exotoxin A (PEA) protein .
Biochemical Pathways
Hexa-D-arginine influences the Fibroblast Growth Factor 23 (FGF-23) pathway . Decreased activity of 7B2•PC2, a proprotein convertase, influences Fgf-23 mRNA.
Result of Action
Hexa-D-arginine treatment has been shown to increase 7B2•PC2 activity in hyp-mouse osteoblasts and rescue the HYP phenotype . It enhances bone 7B2•PC2 activity, normalizes FGF-23 degradation and production, and rescues the HYP phenotype .
Safety and Hazards
Propriétés
IUPAC Name |
(2R)-2-amino-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H75N25O6/c37-19(7-1-13-51-31(39)40)26(63)58-21(9-3-15-53-33(43)44)28(65)60-23(11-5-17-55-35(47)48)30(67)61-24(12-6-18-56-36(49)50)29(66)59-22(10-4-16-54-34(45)46)27(64)57-20(25(38)62)8-2-14-52-32(41)42/h19-24H,1-18,37H2,(H2,38,62)(H,57,64)(H,58,63)(H,59,66)(H,60,65)(H,61,67)(H4,39,40,51)(H4,41,42,52)(H4,43,44,53)(H4,45,46,54)(H4,47,48,55)(H4,49,50,56)/t19-,20-,21-,22-,23-,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLTZEAFQLJTIZ-TZNXUKFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N)N)CN=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H75N25O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724127 |
Source


|
| Record name | N~5~-(Diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
954.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexa-D-arginine | |
CAS RN |
673202-67-0 |
Source


|
| Record name | N~5~-(Diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Zirconium,[(7aS,7'aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B1139551.png)




